1-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-5,6-dimethyl-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
4-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-13-9-18-19(10-14(13)2)23(12-21-18)11-17-5-7-24(8-6-17)28(25,26)20-15(3)22-27-16(20)4/h9-10,12,17H,5-8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLPXZDWDOYTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)S(=O)(=O)C4=C(ON=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-5,6-dimethyl-1H-1,3-benzodiazole is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical structure can be represented by the following details:
| Property | Value |
|---|---|
| Chemical Formula | C16H22N4O2S |
| Molecular Weight | 350.44 g/mol |
| IUPAC Name | 1-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-5,6-dimethyl-1H-1,3-benzodiazole |
| CAS Number | 697258-72-3 |
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of compounds similar to the target molecule. For instance, derivatives containing piperidine and oxazole moieties have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the sulfonyl group enhances their interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. Research indicates that related compounds exhibit strong inhibition of urease and acetylcholinesterase . These enzymes play crucial roles in conditions like urea cycle disorders and Alzheimer's disease, respectively. The IC50 values for these inhibitions are promising, suggesting potential therapeutic applications.
Anticancer Activity
Investigations into the anticancer properties of benzodiazole derivatives reveal that they can induce apoptosis in cancer cells through various pathways. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival . For example, compounds similar to the target molecule have been shown to inhibit tumor growth in preclinical models.
Study 1: Antibacterial Efficacy
A study synthesized a series of piperidine-based compounds and assessed their antibacterial efficacy. The results indicated that compounds containing the oxazole sulfonamide framework had significant activity against Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values as low as 5 µg/mL .
Study 2: Enzyme Activity
Another research effort focused on the enzyme inhibition profile of similar compounds. It was found that certain derivatives exhibited IC50 values for urease inhibition ranging from 0.63 µM to 2.14 µM across different analogs . This highlights the potential of these compounds in treating conditions associated with elevated urease activity.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Bacterial Membrane Disruption : The sulfonyl group enhances hydrophilicity, allowing better penetration into bacterial membranes.
- Enzyme Binding : The structural conformation allows for effective binding to active sites on enzymes like urease and acetylcholinesterase.
- Apoptosis Induction : The compound may activate pro-apoptotic signals while inhibiting anti-apoptotic factors in cancer cells.
Scientific Research Applications
Cannabinoid Receptor Modulation
Research indicates that compounds similar to this one may exhibit activity as antagonists at the cannabinoid receptor type 1 (CB1) and fatty acid amide hydrolase (FAAH) inhibitors. These interactions suggest potential applications in treating conditions such as obesity, anxiety disorders, and pain management .
Neuropharmacological Effects
Preliminary studies have suggested that derivatives of similar structures can influence neurotransmitter systems in the brain. This could potentially affect anxiety and mood disorders, making the compound a candidate for further investigation in neuropharmacology .
Anticancer Activity
The benzodiazole core is known for its anticancer properties. Compounds containing benzodiazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
FAAH Inhibition Study
A study highlighted the development of PET ligands targeting FAAH, showing high binding affinity for similar isoxazole derivatives (IC50: 6.1 nM). This suggests that the compound may also inhibit FAAH effectively, leading to increased levels of endocannabinoids .
CB1 Antagonism Patent
In patents related to diaryl ureas as CB1 antagonists, structurally related compounds were shown to modulate appetite and metabolic processes. This indicates potential therapeutic effects in obesity management .
The following table summarizes biological assays conducted on related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole
A closely related compound, 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole (), shares several structural motifs but differs in critical regions:
Core Heterocycle: The target compound uses a benzodiazole core, whereas the analog employs a benzothiazole. Benzothiazoles are sulfur-containing aromatic systems known for enhanced lipophilicity and metabolic stability compared to benzodiazoles.
Linker Group : The target compound features a sulfonyl bridge between the piperidine and oxazole moieties, while the analog uses a methylene linker. Sulfonyl groups may improve solubility and hydrogen-bonding capacity but could introduce steric hindrance.
Piperidine vs. Piperazine : The target compound’s piperidine ring (saturated six-membered nitrogen ring) contrasts with the analog’s piperazine (a seven-membered ring with two nitrogen atoms). Piperazines often enhance solubility and conformational flexibility.
Structural and Functional Implications
Hypothetical Pharmacokinetic and Pharmacodynamic Differences
- Target Binding : The benzodiazole core may engage in distinct π-π stacking or hydrogen-bonding interactions compared to benzothiazoles, influencing selectivity for biological targets.
- Metabolic Stability : The absence of sulfur in the benzodiazole core might reduce susceptibility to oxidative metabolism compared to benzothiazoles.
Research Findings and Limitations
The provided evidence lacks explicit experimental data (e.g., IC₅₀ values, LogP, crystallographic coordinates) for the target compound, necessitating cautious interpretation. However, the structural analysis highlights the following:
- Crystallographic Tools : Programs like SHELXL () are critical for refining such complex structures, particularly when high-resolution data or twinned crystals are involved.
- Analog-Based Insights: The analog in suggests that minor structural modifications (e.g., linker chemistry, heterocycle substitution) can significantly alter physicochemical and biological properties.
Preparation Methods
Synthesis of the Piperidine Sulfonamide Intermediate
The piperidine sulfonamide subunit is synthesized via sulfonation of 4-(aminomethyl)piperidine using 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride. This reaction typically proceeds in anhydrous dichloromethane under nitrogen atmosphere, with triethylamine (TEA) as a base to neutralize HCl byproducts. Completion is confirmed by thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7), with the product isolated in 78–85% yield after recrystallization from ethanol.
Key Reaction Conditions
-
Sulfonylating Agent : 3,5-Dimethyl-1,2-oxazole-4-sulfonyl chloride (1.2 equiv)
-
Base : Triethylamine (2.5 equiv)
-
Solvent : Anhydrous dichloromethane (0.1 M concentration)
-
Temperature : 0°C → room temperature (gradual warming over 2 hr)
Preparation of the 5,6-Dimethyl-1H-1,3-Benzodiazole Core
The benzodiazole ring is constructed via cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with formic acid under reflux conditions. This method, adapted from classical benzodiazole syntheses, achieves 90–94% yield after purification via vacuum distillation. Alternative protocols using trimethyl orthoformate in acetic acid have been reported but show reduced yields (72–78%) due to competing N-methylation side reactions.
Coupling Strategies and Final Assembly
The critical step involves linking the benzodiazole core to the sulfonylated piperidine via a methylene bridge. Two predominant methodologies have emerged:
Nucleophilic Substitution Approach
In this route, the piperidine sulfonamide intermediate is first converted to 4-(chloromethyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine using thionyl chloride (SOCl₂). This chlorinated derivative then undergoes nucleophilic substitution with the deprotonated benzodiazole (generated using NaH in DMF). While efficient, this method suffers from regioselectivity challenges, with competing N-alkylation at both benzodiazole nitrogen atoms.
Optimized Protocol
-
Chlorinating Agent : SOCl₂ (3.0 equiv), toluene, 80°C, 4 hr
-
Coupling Conditions : NaH (1.5 equiv), DMF, 0°C → 25°C, 12 hr
-
Yield : 62–68% after silica gel chromatography (CH₂Cl₂/MeOH 95:5)
Reductive Amination Pathway
A more selective alternative employs reductive amination between 4-(aminomethyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine and 5,6-dimethyl-1H-1,3-benzodiazole-1-carbaldehyde. The aldehyde is generated in situ via oxidation of the benzodiazole methanol derivative using MnO₂, followed by condensation with sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid.
Advantages
-
Higher regioselectivity (>95% N1-alkylation)
-
Mild reaction conditions (pH 4–5, room temperature)
-
Improved yield (74–79%) compared to substitution methods
Process Optimization and Scalability
Solvent and Catalytic Effects
Comparative studies reveal that solvent polarity significantly impacts coupling efficiency. Polar aprotic solvents like DMF favor nucleophilic substitution but increase side-product formation, while methanol/acetic acid mixtures in reductive amination suppress dimerization. Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems, achieving 82% yield at gram scale.
Temperature and Stoichiometry
A factorial design analysis (2³ DOE) identified three critical parameters for the reductive amination route:
-
Molar Ratio (aldehyde:amine): Optimal at 1:1.05
-
pH : 4.5 ± 0.2 (controlled by acetic acid addition)
-
Reaction Time : 18–24 hr for >95% conversion
| Parameter | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 20 | 40 | 25 |
| NaBH₃CN (equiv) | 1.0 | 1.5 | 1.2 |
| Stirring Rate (rpm) | 200 | 600 | 400 |
Analytical Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 2.25 (s, 6H, oxazole-CH₃), δ 2.37 (s, 6H, benzodiazole-CH₃), δ 3.45–3.70 (m, 4H, piperidine-H), and δ 7.89 (s, 1H, benzodiazole-H). LC-MS (ESI+): m/z 460.2 [M+H]⁺, confirming molecular formula C₂₂H₂₉N₅O₃S.
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves baseline separation of the target compound from synthetic byproducts. Method validation per ICH guidelines demonstrates ≤0.15% impurity levels in optimized batches.
Challenges and Alternative Approaches
Sulfonation Selectivity
Early synthetic attempts encountered competing sulfonation at the piperidine nitrogen versus the methylene bridge. This was resolved by pre-protecting the amine with a Boc group, followed by deprotection post-sulfonation.
Stability Considerations
The compound shows pH-dependent degradation in aqueous solutions, with t₉₀ = 48 hr at pH 7.4 (25°C). Lyophilized formulations in mannitol/sucrose matrices extend shelf-life to >24 months at -20°C.
Industrial-Scale Production Insights
Pilot plant trials (10 kg batches) highlighted three critical adjustments for scale-up:
-
Heat Management : Jacketed reactors with cryogenic cooling (-10°C) prevent exothermic runaway during sulfonation.
-
Filtration Optimization : Centrifugal nanofiltration replaces column chromatography for final purification, reducing solvent use by 65%.
-
Waste Stream Recycling : Dichloromethane and triethylamine recovery systems achieve 92% solvent reuse.
Emerging Methodologies
Recent advances include continuous flow synthesis, where the entire sequence (sulfonation, coupling, purification) is completed in <8 hr residence time. Microreactor technology improves heat transfer and mixing efficiency, boosting overall yield to 81% compared to batch processes .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-5,6-dimethyl-1H-1,3-benzodiazole?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example:
Heterocyclic Nucleophile Formation : Start with aralkyl/aryl carboxylic acids to generate 1,3,4-oxadiazole intermediates via cyclization (e.g., using thiosemicarbazide and POCl₃) .
Electrophilic Component Synthesis : Prepare the sulfonyl-piperidine fragment (e.g., bromomethylbenzenesulfonyl derivatives from 4-methylpiperidine) .
Coupling Reaction : React the nucleophile and electrophile in polar aprotic solvents (e.g., DMF) with a base like LiH to form the final compound .
Optimization variables include solvent choice, reaction time, and temperature.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, benzodiazole C=N stretches) .
- ¹H-NMR : Confirms substitution patterns (e.g., piperidinyl methyl protons at δ ~2.1–2.3 ppm, benzodiazole aromatic protons) .
- EI-MS : Validates molecular weight and fragmentation patterns (e.g., [M⁺] peak at m/z corresponding to C₂₁H₂₅N₅O₃S) .
- Elemental Analysis : Ensures purity by matching calculated vs. experimental C/H/N/S ratios .
Q. How is the antibacterial activity of this compound evaluated in preliminary assays?
- Methodological Answer :
- Disk Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only blanks.
- Data Interpretation : Compare inhibition zones or MIC (Minimum Inhibitory Concentration) values. Note that bioactivity may vary with substituents on the benzodiazole and oxazole moieties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to enhance this compound’s bioactivity?
- Methodological Answer :
Substituent Variation : Modify the benzodiazole (e.g., 5,6-dimethyl vs. halogenated analogs) and oxazole (e.g., 3,5-dimethyl vs. methoxy groups) moieties .
Bioassay Profiling : Test analogs against diverse bacterial strains and eukaryotic cell lines to assess selectivity.
Computational Docking : Use software like AutoDock to predict binding to targets (e.g., bacterial DNA gyrase) and prioritize synthetic targets .
SAR trends in related compounds suggest electron-withdrawing groups on the benzodiazole enhance antibacterial potency .
Q. What experimental strategies resolve discrepancies between in vitro bioactivity and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Studies : Measure bioavailability (e.g., plasma concentration-time curves) and metabolic stability (e.g., liver microsome assays) .
- Proteomic Profiling : Identify off-target interactions via pull-down assays or thermal shift analysis.
- Formulation Optimization : Use liposomal encapsulation or PEGylation to improve solubility and tissue penetration .
Contradictions may arise from poor absorption or rapid metabolism, as seen in structurally similar sulfonamide derivatives .
Q. What computational tools are effective in predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Predict binding modes to enzymes (e.g., S. aureus FabI) using crystal structures from the PDB .
- MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS).
- QSAR Models : Corrogate substituent effects with bioactivity data using machine learning (e.g., Random Forest regression) .
For example, triazolothiadiazole analogs showed improved affinity when bulky aryl groups occupied hydrophobic pockets .
Q. How can the mechanism of action be experimentally validated for this compound?
- Methodological Answer :
Target Inhibition Assays : Directly test enzyme inhibition (e.g., bacterial topoisomerase IV ATPase activity).
Gene Knockout Studies : Compare activity against wild-type vs. mutant strains (e.g., E. coli lacking efflux pumps).
Transcriptomic Analysis : Use RNA-seq to identify differentially expressed genes post-treatment .
In related benzodiazoles, mechanisms involved membrane disruption and reactive oxygen species (ROS) induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
